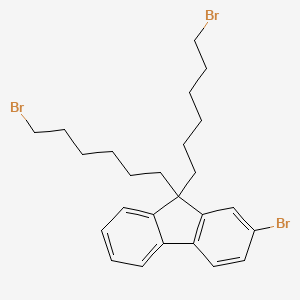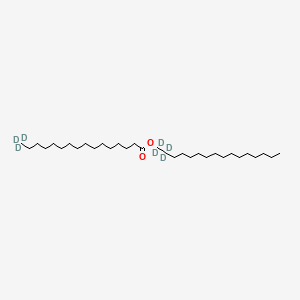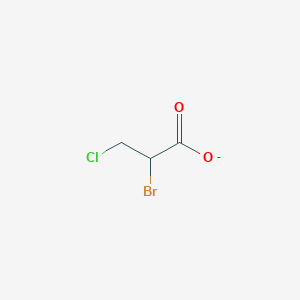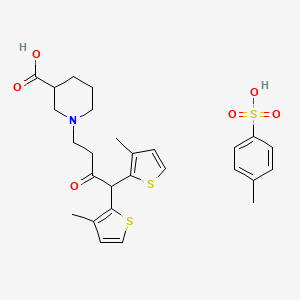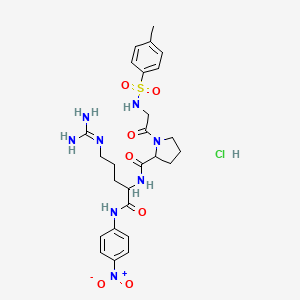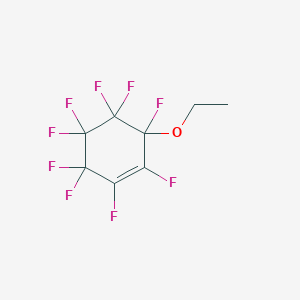
Monoethoxynonafluorocyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoethoxynonafluorocyclohexene is a fluorinated organic compound with the molecular formula C8H5F9O . It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of nine fluorine atoms, which contribute to its high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoethoxynonafluorocyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with a fluorinating agent, such as nonafluoroiodobenzene , in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C. The use of a solvent, such as acetonitrile, can enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the operation. The industrial production methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Monoethoxynonafluorocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding fluorinated cyclohexanones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of fluorinated cyclohexanols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed
Oxidation: Fluorinated cyclohexanones.
Reduction: Fluorinated cyclohexanols.
Substitution: Various substituted fluorinated cyclohexenes.
Scientific Research Applications
Monoethoxynonafluorocyclohexene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of monoethoxynonafluorocyclohexene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of cellular pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Monoethoxynonafluorocyclohexene can be compared with other fluorinated compounds, such as:
Perfluorocyclohexene: Similar in structure but lacks the ethoxy group, resulting in different reactivity and applications.
Fluorinated cyclohexanones: These compounds have similar fluorine content but differ in their functional groups, leading to distinct chemical behaviors.
Fluorinated cyclohexanols: Similar in fluorine content but differ in their hydroxyl group, affecting their solubility and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and the ethoxy group, which imparts specific chemical properties and reactivity patterns.
Properties
Molecular Formula |
C8H5F9O |
|---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
3-ethoxy-1,2,3,4,4,5,5,6,6-nonafluorocyclohexene |
InChI |
InChI=1S/C8H5F9O/c1-2-18-6(13)4(10)3(9)5(11,12)7(14,15)8(6,16)17/h2H2,1H3 |
InChI Key |
XKWHVDHJGWFHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=C(C(C(C1(F)F)(F)F)(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12297856.png)
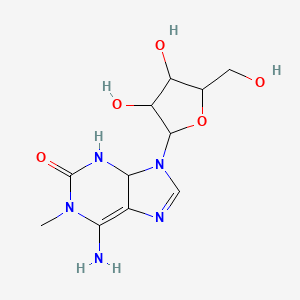
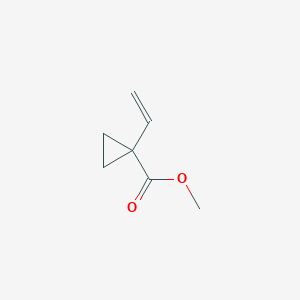
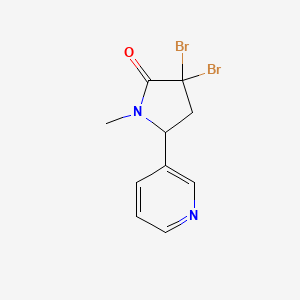

![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)

